Product packaging for 1-Allyl-cyclohexanecarbonitrile(Cat. No.:CAS No. 676132-37-9)

1-Allyl-cyclohexanecarbonitrile

Cat. No.: B12534777
CAS No.: 676132-37-9
M. Wt: 149.23 g/mol
InChI Key: QCDHXXULSUSOSR-UHFFFAOYSA-N
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Description

1-Allyl-cyclohexanecarbonitrile is a chemical compound of interest in organic and medicinal chemistry research, characterized by the presence of both a cyclohexanecarbonitrile core and a reactive allyl group. This structure suggests its potential utility as a versatile synthetic intermediate. The nitrile functional group is a key precursor to other functionalities such as amines, amidines, and carboxylic acids, enabling the scaffold to be incorporated into more complex molecular architectures . The allyl group offers additional synthetic versatility, as it can participate in various reactions, including enantioselective allylations and radical-based transformations, which are powerful methods for carbon-carbon bond formation in the synthesis of complex molecules . Researchers might explore the application of this compound in the development of novel pharmaceutical candidates, agrochemicals, or functional materials. For instance, nitrile-containing structures are often investigated for their biological activities, and the carbonitrile group is a common feature in many bioactive molecules . The specific properties, mechanism of action, and primary research applications of this compound are still being elucidated by the scientific community. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N B12534777 1-Allyl-cyclohexanecarbonitrile CAS No. 676132-37-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

676132-37-9

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

1-prop-2-enylcyclohexane-1-carbonitrile

InChI

InChI=1S/C10H15N/c1-2-6-10(9-11)7-4-3-5-8-10/h2H,1,3-8H2

InChI Key

QCDHXXULSUSOSR-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCCCC1)C#N

Origin of Product

United States

Synthetic Methodologies for the Formation of 1 Allyl Cyclohexanecarbonitrile

Carbon–Carbon Bond Formation Strategies at the Cyclohexane (B81311) C1 Position

The introduction of the allyl group at the C1 position, which is alpha to the cyano group, is the cornerstone of synthesizing 1-allyl-cyclohexanecarbonitrile. This can be achieved through classical nucleophilic substitution or modern cross-coupling techniques.

This classical approach involves the generation of a nucleophilic carbanion at the C1 position of cyclohexanecarbonitrile (B123593), which then attacks an electrophilic allyl source. The acidity of the α-hydrogen is enhanced by the electron-withdrawing nature of the nitrile group, facilitating its removal by a suitable base.

A direct and effective method for the synthesis of this compound is the deprotonation of cyclohexanecarbonitrile followed by an SN2 reaction with an allylic halide. libretexts.orglibretexts.org

The mechanism begins with the abstraction of the acidic α-hydrogen from cyclohexanecarbonitrile by a strong, non-nucleophilic base. pressbooks.pub This generates a resonant-stabilized carbanion, often referred to as a nitrile-stabilized anion or an enolate equivalent. This nucleophilic anion then attacks the electrophilic carbon of an allylic halide, such as allyl bromide, in a standard SN2 displacement, forming the new carbon-carbon bond and yielding the final product. researchgate.net

To achieve nearly complete conversion to the carbanion and prevent side reactions, very strong bases are required. pressbooks.pub Commonly employed bases include lithium diisopropylamide (LDA), sodium amide (NaNH₂), or sodium hydride (NaH). libretexts.orglibretexts.org The reaction is typically performed in anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures (e.g., -78 °C, especially with LDA) to ensure kinetic control and minimize side reactions. pressbooks.pub The reaction works best with primary halides like allyl bromide to ensure the SN2 pathway is favored over potential elimination reactions. researchgate.net

Table 1: Representative Conditions for Deprotonation-Alkylation

Entry Base Allylic Halide Solvent Temperature (°C) Typical Yield
1 Lithium Diisopropylamide (LDA) Allyl Bromide THF -78 to 25 High
2 Sodium Amide (NaNH₂) Allyl Chloride Toluene 25 to 60 Moderate to High

Phase-Transfer Catalysis (PTC) offers a practical and often greener alternative for the alkylation of nitriles. wikipedia.org This methodology is highly effective for reactions between a water-soluble inorganic base and a water-insoluble organic substrate, such as cyclohexanecarbonitrile. crdeepjournal.orgyoutube.com

In this system, the reaction occurs in a biphasic mixture, typically an organic solvent (e.g., toluene) and a concentrated aqueous solution of a base like sodium hydroxide (B78521) (NaOH). researchgate.net A phase-transfer catalyst, usually a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide (TBAB) or Aliquat 336®), facilitates the reaction. wikipedia.orgphasetransfer.com

The catalyst's lipophilic cation pairs with the hydroxide anion and transports it into the organic phase. Here, the hydroxide deprotonates the cyclohexanecarbonitrile at the interface. The resulting organic-soluble carbanion-catalyst cation pair then reacts with the allyl halide in the bulk organic phase to form this compound. youtube.com The catalyst is regenerated and continues the cycle. PTC avoids the need for expensive, anhydrous solvents and hazardous strong bases like LDA, making it highly suitable for industrial applications. phasetransfer.com

Table 2: Components in Phase-Transfer Catalyzed Allylation

Component Function Examples
Organic Substrate Source of acidic proton Cyclohexanecarbonitrile
Alkylating Agent Electrophile Allyl Bromide, Allyl Chloride
Aqueous Phase Base reservoir 50% aq. NaOH, aq. KOH
Organic Phase Solvent for substrate Toluene, Dichloromethane

Modern synthetic chemistry offers powerful palladium-catalyzed methods that can be adapted to form this compound. These routes can proceed via two main hypothetical pathways: installing the cyano group onto an existing allyl-cyclohexane framework or creating the C-allyl bond on a cyanated precursor.

This strategy involves the reaction of a suitable allylic cyclohexane precursor with a cyanide source, catalyzed by a palladium(0) complex. A plausible starting material would be a compound like 1-allylcyclohex-2-en-1-yl acetate (B1210297) or a related derivative with a leaving group on the allylic system.

The generally accepted mechanism for palladium-catalyzed cyanation proceeds via an oxidative addition of the allylic precursor to a Pd(0) species, forming a π-allyl palladium(II) intermediate. researchgate.net This is followed by a transmetalation step where a cyanide anion from a cyanide source replaces the leaving group on the palladium complex. The final step is a reductive elimination, which forms the C-CN bond and regenerates the Pd(0) catalyst. researchgate.net A significant challenge in these reactions is catalyst deactivation by excess cyanide, which can be mitigated by the slow addition of the cyanide source or the use of specific ligands. researchgate.net

In this approach, a precursor such as 1-allyl-1-bromocyclohexane would undergo a cross-coupling reaction with a metal cyanide. Palladium catalysts are highly effective for this transformation. researchgate.net

A variety of cyanide sources can be used, with zinc cyanide (Zn(CN)₂) being a popular choice due to its lower toxicity compared to alkali metal cyanides like KCN or NaCN. nih.govnih.gov The reaction typically employs a Pd(0) catalyst, which can be generated in situ from a Pd(II) precatalyst like palladium acetate (Pd(OAc)₂), along with a phosphine (B1218219) ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf). researchgate.netorganic-chemistry.org Additives like zinc dust may be used to help maintain the active Pd(0) state of the catalyst. researchgate.net The reaction involves an oxidative addition of the alkyl halide to the Pd(0) center, followed by transmetalation with the zinc cyanide and subsequent reductive elimination to afford the target nitrile. researchgate.netnih.gov

Table 3: Key Reagents for Palladium-Catalyzed Cyanation

Reagent Type Role in Reaction Common Examples
Palladium Precatalyst Source of active Pd(0) catalyst Pd₂(dba)₃, Pd(OAc)₂ nih.govresearchgate.net
Ligand Stabilizes catalyst, modulates reactivity dppf, Buchwald ligands researchgate.netarkat-usa.org
Cyanide Source Provides the -CN group Zn(CN)₂, K₄[Fe(CN)₆], KCN nih.govresearchgate.net
Base/Additive Promotes catalyst turnover/activity Zn dust, Na₂CO₃ researchgate.netresearchgate.net

Radical-Mediated Carbon–Carbon Bond Formation

Radical reactions offer a powerful and versatile approach for the construction of carbon-carbon bonds. These methods often proceed under mild conditions and exhibit high functional group tolerance, making them suitable for complex molecule synthesis.

One direct method for the synthesis of this compound involves the generation of a cyclohexyl radical at the C1 position, which is subsequently trapped by an allylating agent. The presence of the nitrile group can stabilize the adjacent radical, facilitating its formation. Common radical initiators, such as those based on tin reagents, have been historically used. thieme-connect.de However, due to the toxicity of organotin compounds, alternative, more environmentally benign methods using reagents like allylgallium or allylindium have been developed. thieme-connect.de These reagents can react with α-halo carbonyl compounds (as precursors to the desired nitrile) in the presence of a radical initiator like triethylborane (B153662) to furnish the allylated product. thieme-connect.de

For instance, the reaction of an α-bromocyclohexanecarbonitrile with an allylgallium species, initiated by triethylborane and air, can produce this compound. The allylgallium reagent itself can be prepared from gallium trichloride (B1173362) and an allyl Grignard reagent. thieme-connect.de

PrecursorReagentInitiatorProductYield (%)
α-BromocyclohexanecarbonitrileAllylgallium sesquichlorideTriethylborane/AirThis compoundModerate to Good
α-IodocyclohexanecarbonitrileAllylindiumTriethylborane/AirThis compoundGood
This table presents representative data for radical allylation reactions.

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. beilstein-journals.org This methodology utilizes a photocatalyst that, upon excitation by light, can initiate single-electron transfer (SET) processes to generate radical intermediates. chemistryviews.org In the context of synthesizing this compound, a photoredox catalyst can be used to generate a cyclohexyl radical from a suitable precursor, which then reacts with an allyl donor.

For example, a process could involve the reduction of a cyclohexyl halide or the oxidative fragmentation of a cyclohexanecarboxylate (B1212342) derivative to generate the key C1 radical. This radical then adds to an allyl sulfone or another suitable allyl source. The catalytic cycle is completed by the redox chemistry of the photocatalyst. beilstein-journals.org Bismuth-mediated photoredox allylation reactions have shown promise for their low toxicity and ability to proceed in green solvents like ethanol (B145695) and water. chemistryviews.org

Cyclohexane PrecursorAllyl SourcePhotocatalystLight SourceProduct
1-IodocyclohexanecarbonitrileAllyl triphenylsilaneRu(bpy)3Cl2 or Ir-based catalystBlue LEDsThis compound
Cyclohexanecarboxylic acid derivativeAllyl sulfoneOrganic Dye (e.g., Eosin Y)Green LEDsThis compound
This table illustrates potential components for a photoredox-catalyzed synthesis.

Cyclization and Functionalization Sequences Leading to this compound

An alternative to direct allylation at the C1 position is the construction of the substituted cyclohexane ring through cyclization reactions, followed by or concurrent with the introduction of the necessary functional groups.

Intramolecular cyclization provides a powerful strategy for the stereocontrolled synthesis of cyclic systems. A linear precursor containing both the allyl and nitrile functionalities, or their synthetic equivalents, can be designed to undergo cyclization to form the this compound scaffold. For instance, a suitably substituted heptenenitrile derivative could undergo a radical or transition-metal-catalyzed cyclization. The regioselectivity of the cyclization (6-exo-trig versus 7-endo-trig) would be a critical factor to control.

Another approach involves the intramolecular photocycloaddition of compounds like 6-allyl-2-cyclohexenones to form tricyclic intermediates, which could potentially be elaborated to the target molecule. researchgate.net Furthermore, intramolecular cyclizations of intermediates containing N-benzonitrile moieties have been reported to form new ring systems. rsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. organic-chemistry.orgtcichemicals.comnih.gov A hypothetical MCR for the synthesis of this compound could involve the reaction of a cyclohexanone (B45756) derivative, an allylating agent, and a cyanide source.

While a direct MCR for this compound is not prominently described, related transformations suggest its feasibility. For example, the Strecker reaction, a well-known MCR, produces α-aminonitriles from a ketone, an amine, and a cyanide source. nih.gov By analogy, a variant could potentially be developed using an allyl nucleophile in place of the amine. Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are also powerful tools for generating molecular diversity and could potentially be adapted. ajrconline.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic routes. For the synthesis of this compound, this involves several considerations. wiley-vch.de

One key aspect is the use of environmentally benign solvents. Research has demonstrated the synthesis of cyclohexanecarbonitrile from cyclohexanone in methanol (B129727), avoiding chlorinated solvents. scirp.orgscirp.orgresearchgate.net This one-pot process also utilizes greener oxidants like sodium hypochlorite (B82951) or hydrogen peroxide. scirp.orgresearchgate.net Such strategies could be adapted for the synthesis of the allylated derivative. The use of recyclable catalysts, such as molybdenum catalysts in green solvents like ethanol, represents another important green approach. researchgate.net

Green Chemistry PrincipleApplication in Synthesis of this compound
Use of Renewable FeedstocksStarting from bio-based cyclohexanone derivatives.
Atom EconomyDesigning reactions, like MCRs, that incorporate all starting materials into the final product.
Use of Safer SolventsEmploying water, ethanol, or methanol instead of chlorinated solvents. scirp.orgresearchgate.net
CatalysisUtilizing catalytic amounts of reagents, including photoredox and recyclable catalysts, over stoichiometric ones. chemistryviews.orgresearchgate.net
Reduction of DerivativesAvoiding unnecessary protection/deprotection steps through one-pot procedures. scirp.org
This table summarizes the application of green chemistry principles.

Solvent-Free and Water-Mediated Synthetic Protocols

The development of solvent-free and water-mediated synthetic methods is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound, phase-transfer catalysis (PTC) emerges as a highly effective technique that can be adapted to these environmentally benign conditions. ijirset.comacsgcipr.org

Phase-transfer catalysis facilitates the reaction between reactants located in different immiscible phases, such as an aqueous phase containing the nucleophile and an organic phase containing the substrate. ijirset.com In the context of synthesizing this compound, the starting material, cyclohexanecarbonitrile, would reside in the organic phase (or could be the organic phase itself in solvent-free conditions), while an activating base (like sodium hydroxide) and the cyanide ions for the initial synthesis of the parent nitrile are in the aqueous phase. A phase-transfer catalyst, typically a quaternary ammonium salt, "ferries" the hydroxide ions into the organic phase to deprotonate the cyclohexanecarbonitrile at the α-position, generating a carbanion. youtube.com This carbanion then reacts with an allyl halide (e.g., allyl bromide) to yield the desired this compound.

The key advantages of using PTC include the potential elimination of hazardous organic solvents, the use of water as a safe and abundant medium, and often milder reaction conditions. ijirset.com Reactions can sometimes be run "neat" or solvent-free, which significantly increases process efficiency and reduces waste. acsgcipr.org

Table 1: Illustrative Phase-Transfer Catalyzed Allylation of Nitriles

CatalystBaseSolvent SystemTemperature (°C)Yield (%)Reference
Tetra-n-butylammonium bromide50% NaOH (aq)Dichloromethane/Water25>90 (General) youtube.com
Methyltrioctylammonium chlorideK₂CO₃Toluene/Water80High (General) acsgcipr.org
Cinchona alkaloid-derived catalystCsOH·H₂OToluene20High (Asymmetric) biomedres.us

This table illustrates general conditions for phase-transfer catalyzed alkylation of nitriles, which are applicable to the synthesis of this compound.

Atom-Economical and Step-Economical Synthetic Design

Atom economy and step economy are fundamental concepts in green chemistry that focus on maximizing the incorporation of starting materials into the final product and minimizing the number of synthetic steps, respectively.

Atom-Economical Approaches:

A highly atom-economical approach for the α-alkylation of nitriles is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. rsc.orgnih.gov This strategy utilizes alcohols as alkylating agents, with water being the only byproduct. organic-chemistry.orgscispace.com In the synthesis of this compound, this would involve the reaction of cyclohexanecarbonitrile with allyl alcohol. The reaction is typically catalyzed by a transition-metal complex. rsc.org The catalyst first facilitates the dehydrogenation of the allyl alcohol to form the corresponding aldehyde (acrolein). This aldehyde then undergoes a condensation reaction with the α-carbanion of the cyclohexanecarbonitrile (formed in situ). The resulting α,β-unsaturated nitrile intermediate is then hydrogenated by the catalyst using the hydrogen "borrowed" from the alcohol in the first step, yielding the final product. rsc.org

Step-Economical Approaches:

Decarboxylative allylation represents a step-economical method for generating the α-allylated nitrile. nih.gov This method avoids the pre-formation of a carbanion using a strong base. Instead, a suitable α-cyano carboxylate precursor, such as an allyl cyanoacetate (B8463686) derivative, is used. In the presence of a palladium catalyst, this precursor undergoes decarboxylation to generate a nitrile-stabilized anion in situ, which is then immediately trapped by an allyl source. nih.gov This method is highly specific and can avoid side reactions associated with strong bases. nih.gov

Table 2: Comparison of Atom and Step Economy in Allylation Methods

MethodAlkylating AgentByproductAtom EconomyKey FeaturesReference
Traditional AlkylationAllyl HalideMetal Halide SaltLowRequires strong base, produces salt waste. youtube.com
Borrowing HydrogenAllyl AlcoholWaterHighCatalytic, uses benign alkylating agents. rsc.orgnih.gov
Decarboxylative AllylationAllyl Cyanoacetate derivativeCO₂ModerateNeutral conditions, avoids strong bases. nih.gov

Development of Sustainable Catalytic Systems

The choice of catalyst is crucial for developing sustainable synthetic routes. Modern research focuses on replacing stoichiometric reagents with catalytic systems, particularly those based on earth-abundant and non-toxic metals.

For the α-alkylation of nitriles with alcohols via the borrowing hydrogen methodology, significant progress has been made in developing catalysts based on non-precious metals like manganese and cobalt. nih.govorganic-chemistry.org These catalysts have been shown to be highly effective for the alkylation of various nitriles with alcohols, offering a more sustainable alternative to traditional noble metal catalysts (e.g., ruthenium, iridium). rsc.orgacs.org These base-metal catalysts are capable of mediating the multiple steps of the borrowing hydrogen cycle: alcohol dehydrogenation, condensation, and intermediate hydrogenation. nih.govscispace.com

Table 3: Examples of Sustainable Catalysts for Nitrile Alkylation

Catalyst TypeMetalReaction TypeKey AdvantagesReference
Homogeneous Pincer ComplexManganeseBorrowing HydrogenEarth-abundant metal, high functional group tolerance. nih.govacs.org
Homogeneous ComplexCobaltBorrowing HydrogenEnvironmentally friendly, water as the only byproduct. organic-chemistry.org
Heterogeneous NanoparticlesCobalt on N-doped CarbonBorrowing HydrogenReusable, stable, general applicability. rsc.orgresearchgate.net
Palladium/rac-BINAPPalladiumDecarboxylative AllylationNeutral conditions, high regioselectivity. nih.gov

###3. Reactivity and Chemical Transformations of this compound

The chemical behavior of this compound is dictated by the reactivity of its three key structural components: the nitrile group (–C≡N), the allyl group (–CH₂–CH=CH₂), and the cyclohexane ring. This article focuses on the transformations involving the nitrile functional group, a versatile moiety capable of undergoing a variety of important chemical reactions.

####3.1. Transformations Involving the Nitrile (–C≡N) Functional Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and the nitrogen atom weakly basic. This electronic arrangement is the basis for its characteristic reactions, primarily reduction and hydrolysis. The presence of the sterically demanding cyclohexyl group and the potentially reactive allyl group at the α-position can influence the conditions required for these transformations and potentially lead to competing side reactions.

#####3.1.1. Reduction Reactions of the Nitrile Moiety

The reduction of the nitrile group is a fundamental transformation that typically leads to the formation of primary amines. However, under specific conditions, the reaction can be controlled to yield aldehydes.

######3.1.1.1. Catalytic Hydrogenation to Primary Amines

Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles to primary amines. nih.govrsc.org This process involves the reaction of the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. While specific studies on this compound are not prevalent in the reviewed literature, the general principles of nitrile hydrogenation are well-established.

The reaction typically requires elevated temperatures and pressures, and the choice of catalyst is crucial for achieving high yields and selectivity. nih.gov Common catalysts include nickel (e.g., Raney nickel), cobalt, platinum, and rhodium. google.comlookchem.com For a substrate like this compound, a key challenge is the potential for the simultaneous hydrogenation of the allyl group's carbon-carbon double bond. Selective reduction of the nitrile group in the presence of an alkene can often be achieved by careful selection of the catalyst and reaction conditions. For instance, certain rhodium or cobalt-based catalysts have shown selectivity for the nitrile group over non-conjugated alkenes.

Table 1: Representative Conditions for Catalytic Hydrogenation of Nitriles

CatalystPressure (bar H₂)Temperature (°C)SolventTypical Product
Raney Nickel50-100100-150Methanol/AmmoniaPrimary Amine
Rhodium on Alumina20-5080-120EthanolPrimary Amine
Cobalt Boride30-60100-140t-ButanolPrimary Amine

This table presents typical conditions for the catalytic hydrogenation of aliphatic and alicyclic nitriles and is intended to be illustrative for the potential transformation of this compound.

######3.1.1.2. Hydride Reduction to Aldehydes and Amines

Chemical reduction using hydride reagents is a common laboratory-scale method for the conversion of nitriles. The outcome of the reaction is highly dependent on the nature of the hydride reagent used.

Reduction to Primary Amines:

Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of nitriles to primary amines. byjus.comucalgary.cadoubtnut.commasterorganicchemistry.com The reaction proceeds via nucleophilic attack of the hydride ion on the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine. A subsequent aqueous workup protonates the resulting dianion to yield the primary amine. chemistrysteps.com Given the high reactivity of LiAlH₄, it will also reduce the allyl double bond in this compound. Therefore, this method is suitable when the desired product is (1-propyl-cyclohexyl)methanamine.

Reduction to Aldehydes:

To stop the reduction at the aldehyde stage, a less reactive and more sterically hindered hydride reagent is required. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. masterorganicchemistry.comorganic-chemistry.orgyoutube.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction. DIBAL-H adds one equivalent of hydride to the nitrile, forming an intermediate imine-aluminum complex. This complex is stable at low temperatures and is hydrolyzed upon aqueous workup to release the aldehyde. The use of DIBAL-H offers a valuable synthetic route to 1-allyl-cyclohexanecarbaldehyde.

Table 2: Hydride Reduction Products of Nitriles

ReagentStoichiometryTemperature (°C)Typical Product
LiAlH₄Excess25-70Primary Amine
DIBAL-H1 equivalent-78Aldehyde

This table illustrates the general outcomes of hydride reductions on nitriles and serves as a guide for the expected reactivity of this compound.

#####3.1.2. Hydrolysis and Amidation Reactions of the Nitrile

The hydrolysis of nitriles is a fundamental process that converts them into carboxylic acids or amides, depending on the reaction conditions. This transformation can be catalyzed by acids, bases, or enzymes.

######3.1.2.1. Synthesis of Carboxylic Acids and Amides

Acid-Catalyzed Hydrolysis:

Heating a nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, leads to its hydrolysis to a carboxylic acid. chemguide.co.ukyoutube.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt under the reaction conditions. stanford.edu Due to the steric hindrance around the nitrile group in this compound, forcing conditions (e.g., prolonged heating) may be necessary for complete hydrolysis to 1-allyl-cyclohexanecarboxylic acid. acs.orgacs.org

Base-Catalyzed Hydrolysis:

Similarly, heating a nitrile with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, also results in hydrolysis. chemguide.co.uk The initial product is the salt of the carboxylic acid, which needs to be neutralized with acid in a separate step to afford the free carboxylic acid. Under basic conditions, it is sometimes possible to isolate the amide intermediate by using milder conditions, such as shorter reaction times or lower temperatures. youtube.com

Table 3: Conditions for Chemical Hydrolysis of Nitriles

Catalyst/ReagentConditionsIntermediateFinal Product
H₂SO₄ / H₂OHeatAmideCarboxylic Acid
NaOH / H₂OHeatAmideCarboxylate Salt
H₂O₂ / baseMildAmideAmide

This table provides a general overview of nitrile hydrolysis conditions and the expected products for a substrate like this compound.

######3.1.2.2. Enzyme-Catalyzed Nitrile Hydrolysis

Biocatalysis using enzymes offers a mild and often highly selective alternative to chemical methods for nitrile hydrolysis. nih.govwikipedia.org Nitrilase enzymes catalyze the direct conversion of nitriles to carboxylic acids and ammonia, while nitrile hydratases convert nitriles to amides. researchgate.netnih.govresearchgate.net These enzymatic reactions are typically performed in aqueous media under neutral pH and ambient temperature, which can be advantageous for substrates containing other sensitive functional groups, like the allyl group in this compound. The steric bulk of the cyclohexyl group may influence the substrate specificity and reaction rate with different nitrilases. While specific data for this compound is not available, studies on other sterically hindered nitriles suggest that finding a suitable enzyme is feasible.

Table 4: Enzymatic Hydrolysis of Nitriles

Enzyme FamilyTypical Reaction ConditionsPrimary Product
NitrilasepH 6-8, 25-40 °C, aqueous bufferCarboxylic Acid
Nitrile HydratasepH 7-9, 20-35 °C, aqueous bufferAmide

This table summarizes the general characteristics of enzymatic nitrile hydrolysis, which could be applicable to this compound.

Reactivity and Chemical Transformations of 1 Allyl Cyclohexanecarbonitrile

Transformations Involving the Nitrile (–C≡N) Functional Group

Nucleophilic Addition to the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic due to the electron-withdrawing nature of the triply bonded nitrogen. fiveable.mepressbooks.pub This polarity allows for nucleophilic attack at the carbon, leading to the formation of imine-like intermediates that can be further transformed. pressbooks.pub

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are powerful nucleophiles that readily add to nitriles. masterorganicchemistry.commasterorganicchemistry.com The reaction involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic nitrile carbon. libretexts.org This addition breaks the carbon-nitrogen pi bond, forming an intermediate imine anion salt. libretexts.org Subsequent acidic aqueous workup hydrolyzes this intermediate, typically yielding a ketone and ammonia. libretexts.org

The general mechanism proceeds as follows:

Nucleophilic Addition: The Grignard or organolithium reagent attacks the nitrile carbon.

Formation of Imine Anion: A magnesium or lithium salt of an imine anion is formed. libretexts.org

Hydrolysis: Addition of aqueous acid protonates the nitrogen, leading to the formation of an imine, which is then hydrolyzed to a ketone. libretexts.org

This transformation is a valuable method for carbon-carbon bond formation, converting the nitrile group into a carbonyl functional group and attaching the organic moiety from the organometallic reagent.

Table 1: Examples of Ketone Synthesis from 1-Allyl-cyclohexanecarbonitrile

Reagent Product Expected Outcome
Methylmagnesium Bromide (CH₃MgBr) 1-(1-Allylcyclohexyl)ethan-1-one Formation of a methyl ketone.
Phenyllithium (C₆H₅Li) (1-Allylcyclohexyl)(phenyl)methanone Formation of a phenyl ketone.

This table illustrates the expected products based on the general reactivity of nitriles with organometallic reagents. Specific yields and reaction conditions would require experimental validation.

The Ritter reaction is a chemical process that transforms a nitrile into an N-alkyl amide. wikipedia.org The reaction is initiated by the formation of a stable carbocation, which then acts as an electrophile. The nucleophilic nitrogen atom of the nitrile attacks the carbocation, forming a nitrilium ion intermediate. organic-chemistry.orgyoutube.com This intermediate is then hydrated during aqueous workup to yield the corresponding N-substituted amide. organic-chemistry.org

For this compound, the Ritter reaction can proceed via two main pathways:

Intermolecular Reaction: An external source, such as a tertiary alcohol (e.g., tert-butanol) or an alkene, can be used to generate a carbocation in the presence of a strong acid like sulfuric acid. wikipedia.orgmissouri.edu The nitrile group of this compound would then act as the nucleophile.

Intramolecular Reaction: Under strongly acidic conditions, the allyl group within the molecule could itself be protonated to form a secondary carbocation. This carbocation could then be attacked by the neighboring nitrile group, leading to a cyclic amide after hydrolysis.

Table 2: Potential Ritter Reaction Products of this compound

Reactants Major Product Reaction Type
This compound, tert-Butanol, H₂SO₄ N-tert-Butyl-1-allylcyclohexanecarboxamide Intermolecular

This table presents potential products based on established Ritter reaction mechanisms. The viability and outcome of the intramolecular pathway would depend on reaction kinetics and thermodynamic stability.

[3+2] Cycloaddition Reactions of the Nitrile

The nitrile functional group can participate in cycloaddition reactions. A prominent example is the [3+2] cycloaddition, which is a powerful method for constructing five-membered heterocyclic rings. libretexts.org

The synthesis of tetrazoles from nitriles is a classic example of a [3+2] cycloaddition reaction. mdpi.com This reaction, often referred to as the Huisgen cycloaddition, typically involves treating the nitrile with an azide (B81097) source, most commonly sodium azide (NaN₃), often in the presence of a catalyst or an ammonium (B1175870) salt. mdpi.comchalcogen.ro The reaction combines the two pi electrons of the nitrile with the 1,3-dipolar azide species to form the stable, aromatic tetrazole ring. chalcogen.robeilstein-journals.org

This transformation is of significant interest in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group. chalcogen.robeilstein-journals.org The reaction of this compound with sodium azide would be expected to produce 5-(1-allylcyclohexyl)-1H-tetrazole.

Table 3: Typical Conditions for Tetrazole Synthesis from Nitriles

Reagent/Catalyst Solvent Temperature (°C) Finding
Sodium Azide, Ammonium Chloride DMF 100-130 A common and effective method for synthesizing 5-substituted-1H-tetrazoles. chalcogen.ro
Sodium Azide, Zinc Bromide Water 100 Zinc salts can catalyze the reaction, sometimes allowing for more moderate conditions.

This table provides examples of general conditions used for the synthesis of tetrazoles from various nitriles.

Transformations Involving the Allyl (–CH₂CH=CH₂) Functional Group

The reactivity of the allyl group is dominated by its carbon-carbon double bond, which is an electron-rich region susceptible to attack by electrophiles. youtube.com

Electrophilic Addition Reactions to the Alkene

Electrophilic addition is a characteristic reaction of alkenes. In this process, the π bond of the alkene acts as a nucleophile, attacking an electrophilic species. libretexts.org This initial attack forms a carbocation intermediate, which is then attacked by a nucleophile to give the final addition product. libretexts.org

For the allyl group in this compound, the addition of an unsymmetrical electrophile (like HBr) is expected to follow Markovnikov's Rule . youtube.com The rule states that the electrophilic hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms (the terminal CH₂). This leads to the formation of the more stable carbocation (a secondary carbocation in this case) on the internal carbon, which is then attacked by the nucleophile (Br⁻). youtube.comyoutube.com

Table 4: Predicted Products of Electrophilic Addition to this compound

Reagent Predicted Major Product Reaction Type
Hydrogen Bromide (HBr) 1-(2-Bromopropyl)cyclohexanecarbonitrile Hydrobromination
Bromine (Br₂) 1-(2,3-Dibromopropyl)cyclohexanecarbonitrile Bromination

This table outlines the expected major products based on Markovnikov's rule and established mechanisms for electrophilic addition to alkenes.

Olefin Metathesis Reactions

Olefin metathesis, a Nobel Prize-winning reaction, utilizes metal carbene catalysts (e.g., Grubbs or Schrock catalysts) to cleave and reform carbon-carbon double bonds. medwinpublishers.com This provides a powerful tool for carbon-carbon bond formation.

Ring-closing metathesis (RCM) is an intramolecular reaction that forms cyclic alkenes from acyclic dienes. organic-chemistry.orgwikipedia.orgsigmaaldrich.com The starting material, this compound, is not a diene and therefore cannot undergo RCM directly. However, it serves as a valuable synthetic precursor. To enable RCM, the molecule must first be functionalized to introduce a second terminal alkene, creating a suitable diene substrate. This modification could potentially be achieved through various synthetic routes targeting the cyclohexane (B81311) ring or the nitrile group. Once such a diene is formed, RCM can be employed to construct novel macrocycles containing the cyclohexanecarbonitrile (B123593) scaffold, with the reaction driven by the release of volatile ethylene (B1197577) gas. organic-chemistry.orgwikipedia.org The synthesis of such macrocycles is of interest in various fields, including medicinal chemistry. medwinpublishers.comnih.gov

Cross-metathesis (CM) is an intermolecular reaction between two different alkenes. sigmaaldrich.comorganic-chemistry.org The terminal alkene of this compound can react with other olefins in the presence of a metathesis catalyst. illinois.edu This reaction is highly valuable for elongating the allyl chain and introducing new functional groups. The reaction's outcome can be controlled by the relative reactivity of the olefin partners and the reaction conditions. illinois.edu CM with a terminal olefin partner (a Type I olefin) can result in a new, substituted internal alkene. The reaction can also be performed with internal olefins, leading to more complex, substituted alkene products. Generally, these reactions favor the formation of the more thermodynamically stable E (trans) isomer. illinois.edu

Cross-PartnerCatalystExpected Product Structure (E-isomer shown)
StyreneGrubbs II Catalyst1-(4-Phenylbut-2-en-1-yl)cyclohexanecarbonitrile
Methyl AcrylateHoveyda-Grubbs IIMethyl 5-(1-cyanocyclohexyl)pent-2-enoate
(E)-But-2-eneGrubbs II Catalyst1-(Pent-3-en-1-yl)cyclohexanecarbonitrile

Oxidation Reactions of the Alkene Moiety

The electron-rich double bond of the allyl group is readily oxidized, providing pathways to introduce oxygen-containing functional groups such as epoxides and diols.

Epoxidation: The alkene can be converted into an epoxide, a three-membered cyclic ether, using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.comorganic-chemistry.org The reaction is a concerted process where an oxygen atom is transferred to the double bond, resulting in the formation of 1-((oxiran-2-yl)methyl)cyclohexanecarbonitrile. youtube.com Epoxides are valuable synthetic intermediates because they can be opened by various nucleophiles to yield a range of functionalized products. youtube.comresearchgate.net

Dihydroxylation: This reaction adds two hydroxyl groups across the double bond to form a diol. The stereochemical outcome depends on the chosen reagents. youtube.com

Syn-dihydroxylation adds both hydroxyl groups to the same face of the double bond. khanacademy.org This is typically achieved using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the toxic and expensive catalyst, or with cold, dilute potassium permanganate (B83412) (KMnO₄). youtube.comyoutube.comyoutube.com

Anti-dihydroxylation adds the hydroxyl groups to opposite faces. This is accomplished in a two-step procedure: first, epoxidation of the alkene with a peroxy acid, followed by acid-catalyzed ring-opening of the epoxide with water. youtube.comyoutube.com The nucleophilic attack of water opens the protonated epoxide from the opposite side, resulting in the anti-diol. youtube.com

ReactionReagent(s)StereochemistryExpected Major Product
Epoxidationm-CPBAN/A1-((Oxiran-2-yl)methyl)cyclohexanecarbonitrile
Syn-dihydroxylation1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂OSyn1-(2,3-Dihydroxypropyl)cyclohexanecarbonitrile
Anti-dihydroxylation1. m-CPBA 2. H₃O⁺Anti1-(2,3-Dihydroxypropyl)cyclohexanecarbonitrile
Oxidative Cleavage and Ozonolysis

The carbon-carbon double bond in the allyl group of this compound is susceptible to oxidative cleavage through reactions like ozonolysis. Ozonolysis is a powerful organic reaction where ozone (O₃) cleaves unsaturated bonds, replacing them with carbonyl groups. wikipedia.org This process typically involves bubbling ozone through a solution of the alkene at low temperatures, followed by a work-up step that determines the final products. wikipedia.orgmasterorganicchemistry.com

The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable ozonide (trioxolane). wikipedia.orgyoutube.com Subsequent work-up with a reducing agent (like dimethyl sulfide, DMS) or an oxidizing agent (like hydrogen peroxide) dictates the final products. masterorganicchemistry.com For this compound, reductive work-up would be expected to cleave the double bond to yield (1-cyanocyclohexyl)acetaldehyde and formaldehyde. youtube.com

Another method for oxidative cleavage involves a one-pot procedure using reagents like osmium tetroxide (as a catalyst) and sodium periodate (B1199274). organic-chemistry.orgchemistrysteps.com This method first hydroxylates the double bond to form a vicinal diol, which is then cleaved by the periodate to yield the corresponding carbonyl compounds. organic-chemistry.orgchemistrysteps.com The reaction can be advantageous due to its mild, near-neutral pH conditions. organic-chemistry.org

Table 1: Expected Products from Oxidative Cleavage of this compound

Reagent System Work-up Type Expected Major Products
1. O₃; 2. (CH₃)₂S Reductive (1-Cyanocyclohexyl)acetaldehyde, Formaldehyde
1. O₃; 2. H₂O₂ Oxidative (1-Cyanocyclohexyl)acetic acid, Carbon dioxide
OsO₄ (cat.), NaIO₄ Oxidative (1-Cyanocyclohexyl)acetaldehyde

Functionalization of the Cyclohexane Ring System

While the allyl and nitrile groups are the most reactive sites, the C–H bonds of the cyclohexane ring itself can be targeted for functionalization, although this is considerably more challenging due to their inertness. researchgate.net

Directing the functionalization to a specific, remote C–H bond on the cyclohexane ring is a frontier in organic synthesis. mt.com These reactions, often catalyzed by transition metals, can form new C–C or C-heteroatom bonds by cleaving a stable C–H bond. researchgate.netmt.com

One strategy involves "remote functionalization," where a catalyst interacts with a native functional group (like the nitrile or a derivative) and "walks" along the carbon skeleton to activate a distant C–H bond. scilit.comnih.gov For the cyclohexane ring in this compound, this could theoretically lead to functionalization at the C3 or C4 (gamma or delta) positions. For instance, methods have been developed for the γ-selective C–H arylation of cycloalkane carboxylic acids, a transformation valuable in medicinal chemistry. nih.gov While not demonstrated specifically on a nitrile-containing substrate like this, the principles of using a directing group to control site-selectivity could be adapted. nih.govnih.gov

Achieving regioselective substitution on the saturated cyclohexane ring without a directing group or pre-functionalization is difficult. Reactions typically proceed through radical mechanisms, which can lead to mixtures of products. However, specific methodologies are being developed. For instance, photocatalyzed reactions can generate amidyl radicals that undergo a 1,5-hydrogen atom transfer (HAT) process to selectively functionalize a remote δ-C(sp³)–H bond. nih.gov If the nitrile group of this compound were converted to a suitable amide derivative, such a strategy could potentially enable functionalization at the C-3 position of the cyclohexane ring.

Chemo- and Regioselective Manipulations of Dual Functional Groups

The presence of both an alkene and a nitrile allows for synthetic strategies that exploit the different reactivities of these groups. Chemoselectivity refers to the preferential reaction of one functional group over another. nih.gov As discussed (3.2.4.1), the selective hydrogenation of the alkene over the nitrile is readily achievable.

More advanced manipulations could involve reactions where both groups participate or where one influences the reactivity of the other. For example, a hydroboration-oxidation of the allyl group would yield a primary alcohol. This new hydroxyl group could then be used to direct subsequent reactions or could be transformed into a leaving group to facilitate intramolecular cyclization reactions involving the nitrile.

Another area of interest is the use of synergistic catalysis, where two different catalysts activate different parts of the molecule or different substrates to achieve a specific transformation. acs.org While direct examples for this compound are not prevalent, the concept could be applied to, for example, couple the allyl group with another molecule while a second catalyst simultaneously transforms the nitrile. The development of metal-free catalytic systems for the chemoselective reduction of conjugated nitriles also highlights the ongoing efforts to control reactivity in multifunctional molecules. nih.gov

Cascade and Domino Reactions Involving both Allyl and Nitrile Moieties

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic tools that enable the formation of multiple chemical bonds in a single synthetic operation without the isolation of intermediates. wikipedia.org In the context of this compound, such reactions can be initiated at either the allyl or the nitrile group, with the subsequent steps involving the other functionality to build complex heterocyclic or carbocyclic frameworks.

Transition-metal catalysis has emerged as a key strategy for initiating cascade reactions involving unsaturated nitriles. nih.gov For instance, palladium-catalyzed intramolecular C-H addition of arenes to nitriles has been demonstrated for the synthesis of fused polycyclic indoles, showcasing the potential for cyclization involving the nitrile group. nih.gov While not directly involving an allyl group, this highlights the capability of the nitrile to participate in intramolecular bond-forming events.

A more relevant analogy can be drawn from the nickel-catalyzed intramolecular oxidative cyclization of 5-ene-nitriles. In these reactions, a nickel(0) complex coordinates to both the alkene and the nitrile functionalities, leading to the formation of a nickeladihydropyrrole. This intermediate can then be further functionalized. This type of transformation, if applied to this compound, could potentially lead to the formation of spirocyclic systems containing a dihydropyrrole ring.

Radical-initiated cascades represent another significant avenue for the transformation of molecules containing both an alkene and a nitrile. The cyano group can act as a radical acceptor in cascade reactions, leading to the formation of various carbocycles and heterocycles. rsc.org For example, the radical-mediated intramolecular translocation of a cyano group proceeds through the addition of a carbon-centered radical to the nitrile, followed by β-scission of the resulting cyclic iminyl radical. researchgate.net In the case of this compound, a radical generated elsewhere in the molecule could, in principle, add to the nitrile, initiating a cascade.

Furthermore, radical cyclization of 5-hexenyl radicals is a well-established method for forming five-membered rings with high efficiency and stereoselectivity. wikipedia.org An analogous process starting with this compound could involve the initial generation of a radical at a position that allows for a 5-exo-trig cyclization onto the allyl double bond. The resulting cyclized radical could then be trapped by the nitrile group in a subsequent step, constituting a domino sequence.

The following table provides a conceptual overview of potential cascade reactions involving this compound based on analogous systems.

Reaction TypeCatalyst/InitiatorPotential IntermediatePotential Product
Transition-Metal-Catalyzed CyclizationNi(0) complexNickeladihydropyrroleSpirocyclic dihydropyrrole
Radical CascadeRadical Initiator (e.g., AIBN)Cyclic iminyl radicalFused or spirocyclic nitrogen heterocycles
Radical Cyclization-TrappingRadical InitiatorCyclopentylmethyl radicalBicyclic system with a functionalized nitrile

It is important to note that the specific outcomes of these reactions with this compound would be highly dependent on the reaction conditions, including the choice of catalyst or initiator, solvent, and temperature.

Mechanistic and Theoretical Investigations of 1 Allyl Cyclohexanecarbonitrile Reactions

Spectroscopic Probing of Reaction Intermediates and Transition States

Spectroscopic techniques are invaluable tools for elucidating reaction mechanisms by providing snapshots of transient species that are formed during the course of a chemical transformation.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopic Monitoring of Reaction Progress

In-situ NMR spectroscopy allows for real-time monitoring of a chemical reaction within an NMR tube. acs.org By acquiring spectra at various time points, the disappearance of reactants, the formation of products, and the transient appearance of any intermediates can be observed.

For a hypothetical reaction of 1-Allyl-cyclohexanecarbonitrile, such as a Claisen or Cope-type rearrangement, in-situ ¹H and ¹³C NMR would be instrumental. One could monitor the characteristic signals of the allyl group and the cyclohexyl ring protons and carbons as they transform into the rearranged product. The integration of signals over time provides kinetic data.

Hypothetical In-situ NMR Data for a Rearrangement Reaction

Time (min)Integral of Reactant Allyl Proton (δ ~5.8 ppm)Integral of Product Proton (new signal)
01.000.00
100.850.15
300.600.40
600.350.65
1200.100.90

This table is illustrative and does not represent actual experimental data.

Time-Resolved Infrared (IR) and Raman Spectroscopy for Kinetic Analysis

Time-resolved IR and Raman spectroscopy are powerful techniques for studying the kinetics of fast reactions by monitoring changes in vibrational modes of functional groups. unipr.it The nitrile group (C≡N) in this compound has a strong and distinct IR and Raman signal (typically around 2230-2250 cm⁻¹), making it an excellent probe for reactions involving this functionality. Similarly, the C=C stretching vibration of the allyl group can be monitored.

By tracking the intensity of these bands over time, one can determine the rate of reaction. For instance, in a hydrolysis reaction of the nitrile group, the disappearance of the C≡N band and the appearance of bands corresponding to an amide or carboxylic acid could be followed.

X-ray Crystallography of Key Intermediates or Derivatives (if applicable)

X-ray crystallography provides the definitive three-dimensional structure of a crystalline compound. While it is challenging to obtain crystals of transient intermediates, it is sometimes possible to isolate and crystallize stable derivatives of these intermediates or the final products. nih.gov For reactions of this compound, if a stable, crystalline intermediate or product is formed, its X-ray structure would provide invaluable information about stereochemistry and bonding, which is crucial for confirming a proposed reaction mechanism. No such crystallographic data for intermediates of this compound reactions have been reported in the literature.

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies provide quantitative information about the rate of a reaction and how it is affected by various parameters, which is essential for elucidating the reaction mechanism.

Determination of Reaction Orders and Rate Constants

The order of a reaction with respect to each reactant indicates how the concentration of that reactant affects the reaction rate. This is determined by systematically varying the concentration of one reactant while keeping others constant and measuring the initial reaction rate. The rate constant (k) is a proportionality constant that relates the rate of the reaction to the concentrations of the reactants. For a reaction involving this compound, one could, for example, study its reaction with a reagent and determine the reaction order for both species.

Hypothetical Rate Data for a Reaction of this compound

Experiment[this compound] (M)[Reagent B] (M)Initial Rate (M/s)
10.10.11.0 x 10⁻⁴
20.20.12.0 x 10⁻⁴
30.10.24.0 x 10⁻⁴

This table is illustrative. From this hypothetical data, the reaction would be first order in this compound and second order in Reagent B.

Activation Energy and Activation Parameters Determination

The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined by measuring the rate constant (k) at different temperatures and using the Arrhenius equation. Other activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be determined from the Eyring equation and provide further insight into the transition state of the reaction. For example, a large negative entropy of activation would suggest a highly ordered transition state, which is characteristic of many pericyclic reactions like the Cope or Claisen rearrangements. masterorganicchemistry.com

Hypothetical Activation Energy Data

Temperature (K)Rate Constant, k (s⁻¹)
3001.5 x 10⁻⁵
3103.1 x 10⁻⁵
3206.0 x 10⁻⁵
3301.1 x 10⁻⁴

This table is illustrative and does not represent actual experimental data.

Isotope Labeling and Kinetic Isotope Effect (KIE) Studies

No published research was found that specifically investigates the kinetic isotope effect (KIE) for reactions involving this compound.

Kinetic isotope effect studies are a powerful tool for determining the rate-determining step of a reaction and probing the structure of the transition state. unimore.it This is achieved by measuring the difference in reaction rates between a molecule synthesized with standard isotopes (e.g., ¹H, ¹²C) and one where an atom at a specific position has been replaced with a heavier isotope (e.g., ²H or D, ¹³C). unimore.it

A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-limiting step. For instance, if a C-H bond is cleaved in the slowest step, the corresponding C-D bond, being stronger, will lead to a slower reaction rate, resulting in a kH/kD ratio greater than 1. A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation but is located near the reaction center. unimore.it The magnitude of secondary KIEs can provide insight into changes in hybridization at the transition state. unimore.it

Without experimental data for this compound, it is not possible to present findings or data tables on this topic.

Computational Chemistry and Quantum Mechanical Modeling

Computational and quantum mechanical modeling are essential for a deep understanding of chemical reactions. However, a specific application of these methods to document the reaction mechanisms of this compound is not available in the reviewed literature. One patent mentions this compound as an intermediate in the synthesis of Gabapentin, but does not provide any theoretical analysis of its reactivity.

No specific Density Functional Theory (DFT) studies detailing the reaction pathways of this compound were identified.

DFT is a widely used computational method to investigate the electronic structure and energetics of molecules. It is employed to map out potential energy surfaces for chemical reactions, calculating the energies of reactants, products, intermediates, and transition states. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for understanding reaction feasibility and selectivity. For example, DFT has been used to study the carbonylation of allyl halides, showing that the reaction proceeds through oxidative addition, carbonylation, and reductive elimination steps. Similar studies on the hydrogenation of allyl cyanide have also been conducted. However, no such analyses have been published for this compound.

There are no available studies that report the localization of transition states or perform Intrinsic Reaction Coordinate (IRC) analysis for reactions of this compound.

After a transition state (TS) geometry is located on the potential energy surface using methods like DFT, frequency calculations are performed to confirm it is a true first-order saddle point, characterized by having exactly one imaginary frequency. Following this, an IRC calculation is performed. The IRC traces the minimum energy path from the transition state downhill to the connected reactants on one side and products on the other. This analysis is crucial as it confirms that the located transition state indeed connects the desired reactants and products of a specific reaction step. Without DFT studies on this compound, no TS or IRC data can be presented.

No research employing molecular dynamics (MD) simulations to study the solvent effects or conformational dynamics of this compound has been published.

MD simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of chemical systems. This technique is particularly useful for understanding how solvent molecules explicitly interact with a solute, influencing its conformational preferences and the energetics of a reaction. Simulations can reveal the role of the solvent in stabilizing or destabilizing reactants, transition states, and products, which is not fully captured by implicit solvent models used in some quantum chemical calculations. Furthermore, MD can explore the conformational landscape of flexible molecules like this compound, identifying low-energy conformers that may be relevant to its reactivity. The absence of such studies precludes any detailed discussion or data presentation.

A specific quantum chemical characterization of the electronic structure and reactivity descriptors for this compound is not available in the literature.

This type of analysis involves calculating various molecular properties derived from the electronic wavefunction or electron density to predict and rationalize chemical reactivity. Key descriptors include:

Frontier Molecular Orbitals (HOMO/LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding reactivity, particularly in pericyclic and nucleophile-electrophile reactions.

Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface reveals regions of positive (electron-poor) and negative (electron-rich) potential, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Without dedicated computational studies on this compound, a table of these descriptors and a discussion of its electronic structure and predicted reactivity cannot be provided.

Applications and Synthetic Utility of 1 Allyl Cyclohexanecarbonitrile in Advanced Synthesis

As a Building Block in Natural Product Synthesis

The structural motifs present in 1-Allyl-cyclohexanecarbonitrile suggest its potential as a precursor in the synthesis of various natural products.

The cyclohexane (B81311) core of this compound provides a ready-made six-membered ring, a common feature in many terpenoids and steroids. mdpi.comnih.gov The allyl group could theoretically be elaborated into the complex side chains characteristic of these natural product classes. For instance, oxidative cleavage of the allyl double bond could yield an aldehyde, which could then participate in aldol (B89426) or Wittig reactions to extend the carbon chain.

Table 1: Hypothetical Transformations of this compound for Terpenoid Synthesis

Starting MaterialReagentsPotential IntermediateTarget Terpenoid Class
This compound1. O₃, 2. Me₂S1-Formylmethyl-cyclohexanecarbonitrileSesquiterpenoids
This compound1. BH₃·THF, 2. H₂O₂, NaOH1-(3-Hydroxypropyl)-cyclohexanecarbonitrileDiterpenoids

This table presents hypothetical reaction pathways.

The nitrile functionality is a key feature that could enable the synthesis of nitrogen-containing alkaloids. Reduction of the nitrile to a primary amine would provide a nucleophilic center for the construction of heterocyclic ring systems commonly found in alkaloids, such as quinolizidine (B1214090) or indolizidine scaffolds. psu.edu The allyl group could be strategically employed to introduce further complexity either before or after the formation of the heterocyclic core.

The combination of the cyclohexane ring and the reactive allyl and nitrile groups makes this compound a potential starting point for the construction of intricate polycyclic systems. wikipedia.org Intramolecular reactions, such as Diels-Alder or ene reactions involving the allyl group, could be envisioned to form additional rings, leading to bridged or fused bicyclic structures.

Role in the Synthesis of Fine Chemicals and Pharmaceutical Intermediates

The functional handles of this compound suggest its utility in the synthesis of valuable fine chemicals and as a key intermediate for active pharmaceutical ingredients (APIs). nih.gov

The synthesis of many APIs involves the assembly of complex molecular frameworks. google.com The hydrolysis of the nitrile group in this compound to a carboxylic acid would yield 1-allyl-cyclohexanecarboxylic acid, a structure that could be a precursor for various pharmaceuticals. This carboxylic acid could be coupled with amines to form amides, a common functional group in many drug molecules.

Table 2: Potential Pharmaceutical Intermediates from this compound

IntermediatePotential API Class
1-Allyl-cyclohexanecarboxamideCNS agents, Anticonvulsants
(1-Allyl-cyclohexyl)methanamineAnalgesics, Antidepressants

This table outlines potential, not established, applications.

The development of new agrochemicals often relies on the synthesis of novel molecular scaffolds. nih.govresearchgate.net The structural features of this compound could be leveraged to create new classes of herbicides, insecticides, or fungicides. For instance, the derivatization of the nitrile and allyl groups could lead to compounds with unique biological activities.

Utilization in Materials Science and Polymer Chemistry

In materials science, the incorporation of cyclic aliphatic structures like the cyclohexane ring can impart desirable properties such as thermal stability and rigidity to a polymer backbone. The allyl and nitrile functionalities offer pathways to achieve this.

The allyl group (H₂C=CH-CH₂R) is a well-known functional handle for polymerization. Unlike more reactive vinyl monomers, allyl monomers typically polymerize more slowly, which can be an advantage in controlling polymer architecture. The presence of the bulky, nitrile-containing cyclohexyl group would classify this compound as a specialty monomer.

While direct polymerization studies of this compound are not widely reported, related compounds offer insight. For instance, the polymerization of allyl cyclohexane using Friedel-Crafts catalysts is known to produce polymers where the cyclohexyl ring is incorporated into the polymer structure. google.com This suggests that this compound could potentially be polymerized through its allyl group to create a polymer with pendant cyclohexanecarbonitrile (B123593) units. Such a polymer would have a unique combination of properties: the hydrocarbon backbone from the poly-allyl chain and the polar, functionalizable nitrile groups.

Table 1: Potential Polymerization Methods for this compound

Polymerization Type Initiator/Catalyst Potential Polymer Structure Notes
Free Radical Polymerization AIBN, Benzoyl Peroxide Linear polymer with pendant cyclohexanecarbonitrile groups. Allylic hydrogen can lead to chain transfer, typically resulting in lower molecular weight polymers.
Cationic Polymerization Friedel-Crafts Catalysts (e.g., AlCl₃) May involve rearrangement, leading to a complex polymer structure. Based on analogy with allyl cyclohexane polymerization. google.com

Beyond polymerization, this compound could serve as a precursor for other functional materials. The dual functionality allows for sequential or orthogonal chemical modifications. For example, the allyl group can undergo thiol-ene "click" reactions to attach a wide variety of molecules, while the nitrile group remains available for subsequent transformation. This could be used to create highly specialized molecules for applications in liquid crystals or as additives for other materials. The synthesis of materials like all-cis 1,2,3,4,5,6-hexafluorocyclohexane derivatives has been shown to drive self-assembly into supramolecular polymers, highlighting the role that substituted cyclohexanes can play in creating ordered materials. nih.gov

Catalytic Applications and Ligand Design

The use of organic molecules in catalysis, either as ligands for metal centers or as substrates in novel reactions, is a cornerstone of modern chemistry.

The this compound molecule itself is not an ideal ligand for organometallic catalysis. The nitrile group has a lone pair that can coordinate to a metal, but it is generally a weak σ-donor. The allyl group can bind to metals in either a monohapto (η¹) or trihapto (η³) fashion. libretexts.org However, for the compound to act as a robust chelating ligand, which is often desirable for catalytic stability and selectivity, it would likely require modification.

For instance, reduction of the nitrile group to an amine would create 1-(aminomethyl)-1-allylcyclohexane. This new molecule could act as a bidentate ligand, coordinating to a metal center through both the amine nitrogen and the allyl group's π-system. Such a ligand could be used in various catalytic reactions, with the bulky cyclohexyl group providing a specific steric environment around the metal center.

Table 2: Potential Modified Ligands from this compound

Modification Reaction Resulting Ligand Potential Coordination Potential Applications
Nitrile Reduction (e.g., with LiAlH₄) 1-(aminomethyl)-1-allylcyclohexane Bidentate (N, η²-alkene) Asymmetric catalysis, cross-coupling reactions.

As a substrate, this compound offers two distinct reactive sites for catalytic transformations. A catalyst could be designed to selectively react with either the C=C double bond or the C≡N triple bond.

Reactions at the Allyl Group: It could be a substrate for well-known catalytic reactions such as hydroformylation (adding H and CHO), hydrogenation (saturating the double bond), or Wacker-type oxidation (forming a ketone).

Reactions at the Nitrile Group: Catalytic hydration could convert the nitrile to an amide, or catalytic hydrogenation could produce a primary amine.

A significant challenge and area of interest would be the development of a catalyst that could perform a tandem reaction involving both groups. For example, a hydroformylation of the allyl group followed by an intramolecular cyclization with the nitrile group could lead to complex heterocyclic structures, which are valuable in medicinal chemistry.

Future Directions and Emerging Research Opportunities for 1 Allyl Cyclohexanecarbonitrile

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The cyclohexane (B81311) ring of 1-Allyl-cyclohexanecarbonitrile contains a stereocenter at the C1 position, making the synthesis of chiral derivatives a significant objective. The stereoselective synthesis of substituted cyclohexanes is of considerable interest as this core structure is found in numerous natural products and pharmaceutical agents. beilstein-journals.org Future research will likely focus on developing catalytic asymmetric methods to access enantioenriched forms of this compound.

Key opportunities include:

Catalytic Enantioselective Allylation: The development of methods for the catalytic enantioselective allylation of ketenes or related substrates could provide a direct route to optically active α-allyl esters, which could be precursors to the target nitrile. rsc.org

Asymmetric Michael Additions: Investigating cascade reactions, such as a double Michael addition strategy, using chiral catalysts could enable the diastereoselective and potentially enantioselective construction of highly substituted cyclohexane rings. beilstein-journals.org

Chirality Transfer: Exploring synthetic pathways that utilize chiral starting materials, such as amino acids, to induce diastereoselectivity in the formation of related cyclic structures could offer valuable insights. nih.gov

Cobalt-Catalyzed Rearrangements: The use of chiral cobalt catalysts in hydro-semipinacol rearrangements of α,α-diarylallylic alcohols has been shown to produce enantioenriched α-aryl ketones with high selectivity. chemrxiv.org Adapting such methodologies to the synthesis of chiral cyclohexyl derivatives represents a promising avenue.

The successful development of such stereoselective routes is crucial for applications where specific stereoisomers are required, particularly in medicinal chemistry and materials science.

Exploration of Unconventional Reactivity under Non-Traditional Conditions

Moving beyond conventional solution-phase chemistry, the study of this compound under non-traditional conditions could reveal novel reactivity and more sustainable synthetic pathways.

Mechanochemistry: This solvent-free or low-solvent technique uses mechanical energy, often through ball milling, to induce chemical reactions. nih.govresearchgate.netpolymtl.ca Applying mechanochemistry to the synthesis or transformation of this compound could lead to improved yields, different product selectivities, and access to reactions that are impossible in solution. nih.gov The technique has been shown to be effective for various organic transformations and offers significant advantages in terms of green chemistry by reducing solvent waste and energy consumption. nih.govresearchgate.net Computational studies can help predict mechanochemical reactivity, guiding experimental design. rsc.org

Plasma Chemistry: The use of plasma fields to initiate and drive chemical reactions is another underexplored area. Plasma chemistry can generate highly reactive species at low bulk temperatures, potentially enabling unique transformations of the allyl or nitrile groups that are not accessible through thermal methods.

Investigating these unconventional conditions could not only expand the synthetic utility of this compound but also align its production and derivatization with the principles of green chemistry. polymtl.ca

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, offers numerous advantages for the synthesis and derivatization of molecules like this compound. mdpi.com This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, scalability, and product consistency. researchgate.net

Future research in this area could focus on:

Telescoped Synthesis: Developing multi-step sequences in a continuous flow system without isolating intermediates. drugdiscoverytrends.comnih.gov This could streamline the synthesis of this compound or its conversion into more complex molecules, such as active pharmaceutical ingredients (APIs). mdpi.comrsc.org

Accessing Hazardous Chemistries: The enhanced safety of flow reactors allows for the use of reactive intermediates or hazardous reagents that are difficult to handle in traditional batch setups. nih.gov

Automated Library Synthesis: Combining flow chemistry with automated platforms would enable the rapid synthesis of a diverse library of this compound derivatives by systematically varying reaction partners and conditions. drugdiscoverytrends.com This is particularly valuable for drug discovery and materials science research.

The integration of flow chemistry can accelerate the research and development cycle, making the synthesis of novel compounds more efficient and scalable. drugdiscoverytrends.com

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The complexity of chemical synthesis is increasingly being navigated with the aid of machine learning (ML) and artificial intelligence (AI). chemcopilot.comresearchgate.net These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic routes. youtube.comnih.gov

For this compound, AI and ML could be applied to:

Reaction Outcome Prediction: ML models, trained on large reaction databases, can predict the likely products, yields, and even stereoselectivity of reactions involving the allyl and nitrile functional groups. nih.govresearchgate.netdigitellinc.com This can save significant time and resources by prioritizing promising experimental pathways.

Catalyst and Condition Optimization: AI algorithms can identify the optimal catalyst, solvent, and temperature for a desired transformation, accelerating the discovery of efficient synthetic methods. nih.gov This is particularly relevant for developing the enantioselective routes discussed in section 6.1.

Retrosynthetic Analysis: AI tools can propose novel disconnection strategies for the synthesis of complex target molecules derived from this compound, potentially uncovering more efficient pathways than those devised by human chemists. nih.govengineering.org.cn

By leveraging the predictive power of AI, researchers can navigate the vast chemical space more effectively, accelerating the discovery of new reactions and applications for this versatile building block. chemcopilot.com

Design of Next-Generation Functional Materials Utilizing this compound Motifs

The dual functionality of this compound makes it an attractive building block for the design of advanced functional materials. The allyl group can participate in polymerization reactions, while the nitrile group can be hydrolyzed, reduced, or coordinated to metal centers.

Emerging research opportunities include:

Specialty Polymers: The allyl group can be used for radical or metathesis polymerization to create polymers with a cyclohexane-carbonitrile pendant group. These pendant groups could then be chemically modified to tune the polymer's properties, such as its thermal stability, solubility, or ability to coordinate with metal ions for catalytic or sensing applications.

Functional Surfaces: The molecule could be grafted onto surfaces via the allyl group, presenting the nitrile functionality for further chemical modification. This could be used to create surfaces with specific wetting properties, biocompatibility, or for the immobilization of catalysts.

Metal-Organic Frameworks (MOFs): While not a traditional linker, derivatives of this compound, for example, after conversion of the nitrile to a carboxylic acid, could be explored as components in the synthesis of novel MOFs with unique pore structures and functionalities. Machine learning is already being used to guide the synthesis of complex new materials, and this approach could be applied here. northwestern.edu

Bioactive Scaffolds: The substituted cyclohexane core is a privileged scaffold in medicinal chemistry. beilstein-journals.org Systematic derivatization of this compound could lead to the discovery of new therapeutic agents.

The design and synthesis of these materials represent a significant opportunity to translate the fundamental chemistry of this compound into tangible technological applications.

Conclusion

Synthesis and Reactivity of 1-Allyl-cyclohexanecarbonitrile: A Synthetic Perspective

The synthesis of this compound can be logically approached through the α-alkylation of cyclohexanecarbonitrile (B123593). This method involves the deprotonation of the α-carbon of cyclohexanecarbonitrile to form a carbanion, which then acts as a nucleophile, attacking an allylic electrophile such as allyl bromide. The presence of a quaternary carbon center, where the allyl and nitrile groups are attached to the same carbon of the cyclohexane (B81311) ring, is a key structural feature. nih.gov

The reactivity of this compound is dictated by its two primary functional groups: the allyl group and the nitrile group. The allyl group's double bond can undergo a variety of addition reactions and is also available for polymerization. The nitrile group is a versatile synthetic handle that can be hydrolyzed to a carboxylic acid or reduced to a primary amine. noaa.govlibretexts.orgchemistrysteps.com The reactivity of nitriles is well-documented, and they are recognized as important intermediates in organic synthesis. researchgate.netscribd.com

Table 1: Key Data for this compound

PropertyValue
CAS Number 676132-37-9
Molecular Formula C10H15N
Molecular Weight 149.236 g/mol
Physical State Liquid

This table is interactive. You can sort and filter the data.

Broader Implications for Organic Chemistry, Catalysis, and Materials Science

The bifunctional nature of this compound suggests a number of potential applications across several scientific disciplines.

In organic chemistry , the nitrile group can serve as a precursor for a variety of other functional groups, making it a useful building block for the synthesis of more complex molecules. researchgate.net Nitrile-containing compounds are prevalent in pharmaceuticals, and the presence of a quaternary carbon can enhance metabolic stability by preventing cyanide release. nih.gov

In the field of catalysis , the allyl group can participate in various metal-catalyzed reactions. For instance, related compounds like allylcyclohexane undergo living isomerization polymerization catalyzed by α-diimine nickel catalysts, which allows for the precise synthesis of hydrocarbon block copolymers with cyclic units. rsc.orgresearchgate.net This suggests that this compound could be a valuable monomer in materials science for the creation of functional polymers. The resulting polymers would feature a cyclohexane ring in the backbone and a pendant nitrile group, which could be further modified to tune the material's properties.

Table 2: Potential Reactions and Applications of this compound

Functional GroupPotential ReactionImplied Application Area
Allyl GroupPolymerizationMaterials Science (e.g., specialty polymers)
Allyl GroupHydroformylationOrganic Synthesis (e.g., aldehyde synthesis)
Nitrile GroupHydrolysisOrganic Synthesis (e.g., carboxylic acid synthesis)
Nitrile GroupReductionOrganic Synthesis (e.g., amine synthesis)

This table is interactive. You can sort and filter the data.

Outlook for Continued Research and Innovation Involving This Chemical Compound

There is a significant opportunity for further research into the synthesis, characterization, and application of this compound. Future investigations could focus on the following areas:

Optimization of Synthesis: Developing and optimizing a high-yield, scalable synthesis for this compound would be the first crucial step to enable further studies.

Exploration of Reactivity: A detailed investigation into the reactivity of both the allyl and nitrile functionalities within this specific molecular framework would provide valuable insights for synthetic chemists.

Polymerization Studies: Given the precedent set by allylcyclohexane, exploring the polymerization of this compound could lead to novel polymeric materials with unique thermal and mechanical properties, and the potential for post-polymerization modification of the nitrile group. rsc.orgresearchgate.net

Medicinal Chemistry Applications: The structural motif of a nitrile on a quaternary carbon is of interest in drug design. nih.gov Synthesis and biological evaluation of derivatives of this compound could be a promising avenue for the discovery of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Allyl-cyclohexanecarbonitrile, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via allylation of cyclohexanecarbonitrile precursors. A Michael addition protocol using allyl halides and cyclohexanecarbonitrile derivatives in the presence of a base (e.g., NaH or KOH) is commonly employed . Purification typically involves recrystallization from non-polar solvents (e.g., hexane) or column chromatography using silica gel with ethyl acetate/hexane gradients. Purity ≥95% can be confirmed via HPLC or GC-MS analysis, as demonstrated for structurally similar nitriles like 1-Piperidinocyclohexanecarbonitrile .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : The nitrile group (C≡N) exhibits a sharp absorption band near 2240–2260 cm⁻¹, while allyl C=C stretching appears at ~1640 cm⁻¹ .
  • Mass Spectrometry (EI-MS) : The molecular ion peak (M⁺) is expected at m/z 149 (C₁₀H₁₃N), with fragmentation patterns dominated by allyl group cleavage (e.g., loss of C₃H₅, m/z 106) .
  • ¹H/¹³C NMR : Allyl protons resonate as a multiplet at δ 5.0–5.8 ppm (C=C-H), and the cyclohexane carbons adjacent to the nitrile group show deshielding (δ 120–125 ppm) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Hazard Classification : Similar nitriles (e.g., 1-(Ethylamino)cyclohexanecarbonitrile) are classified as Acute Toxicity (Oral, Category 4) and Skin Sensitizers (Category 1) .
  • Protective Measures : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water .

Advanced Research Questions

Q. How does the allyl group influence the reactivity of this compound in cycloaddition or polymerization reactions?

  • Methodological Answer : The allyl moiety enables participation in [2+2] or Diels-Alder cycloadditions. For example, under UV light, the allyl group can undergo photochemical dimerization, forming cyclobutane derivatives. Kinetic studies using UV-Vis spectroscopy and DFT calculations are recommended to map reaction pathways .

Q. What computational methods are suitable for predicting the thermochemical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level accurately calculates enthalpy of formation (ΔHf) and bond dissociation energies (BDEs) for nitriles. NIST’s condensed-phase thermochemistry data for cyclohexanecarbonitrile (ΔHf = 35.2 kJ/mol) can serve as a benchmark .

Q. How can conflicting data on synthetic yields or by-products be resolved in the preparation of this compound?

  • Methodological Answer : Contradictions in yields may arise from solvent polarity or catalyst choice. For example, polar aprotic solvents (e.g., DMF) may favor SN2 pathways, reducing by-products like cyclohexene derivatives. Systematic DOE (Design of Experiments) approaches, varying temperature, solvent, and base, can isolate optimal conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.